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Compound of Interest

3-Hydroxy-2,2-dimethylbutanoic
Compound Name:

acid
CAS No.: 29269-83-8
Cat. No.: B1197264

Get Quote

Executive Summary

3-Hydroxy-2,2-dimethylbutanoic acid (CAS: 29269-83-8) represents a specialized class of
chiral building blocks characterized by a gem-dimethyl substitution alpha to the carboxyl group.
This structural motif is not merely cosmetic; it imparts significant metabolic stability by blocking

-oxidation and restricting conformational freedom via the Thorpe-Ingold effect.

In pharmaceutical development, this moiety is critical. It serves as a validated metabolite of the
blockbuster drug Simvastatin and functions as a robust chiral linker in the synthesis of protease
inhibitors and polyketide mimetics. This guide provides a rigorous technical analysis of its
synthesis, resolution, and application, moving beyond basic descriptions to actionable,
industrial-grade protocols.

Chemical Identity & Structural Logic[1]

The molecule features a 4-carbon backbone with a quaternary carbon at position 2 and a chiral
center at position 3.
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Property Specification
IUPAC Name 3-Hydroxy-2,2-dimethylbutanoic acid
CAS Number 29269-83-8

Molecular Formula

Molecular Weight 132.16 g/mol

Chiral Center C3 (Accepts R or S configuration)

Gem-dimethyl group (C2): Provides steric bulk,
Key Structural Feature preventing racemization and enzymatic

degradation.[1]

The Gem-Dimethyl Effect (Thorpe-ingold)

The two methyl groups at C2 compress the internal bond angle (

), forcing the hydroxyl group (C3) and the carboxyl group (C1) closer together. This pre-
organization accelerates intramolecular reactions (like lactonization) and rigidifies the molecule
when used as a drug linker, often improving binding affinity by reducing the entropic penalty
upon binding to a protein target.

Synthetic Routes: Strategic Analysis

The synthesis of enantiopure 3-hydroxy-2,2-dimethylbutanoic acid is challenging due to the
steric hindrance provided by the gem-dimethyl group adjacent to the reaction center.

Pathway Comparison
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Visualizing the Workflow

The following diagram illustrates the two primary industrial routes: the Biocatalytic Reduction
(Route A) and the Kinetic Resolution (Route B).
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Figure 1:Comparative synthetic pathways. Route A (Blue) utilizes direct asymmetric reduction
for high yield. Route B (Red) utilizes enzymatic resolution to separate enantiomers.[2]

Detailed Protocol: Enzymatic Kinetic Resolution

While asymmetric hydrogenation is powerful, Enzymatic Kinetic Resolution (EKR) is often

preferred in medicinal chemistry labs for its operational simplicity, low cost, and absence of
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heavy metals. The following protocol uses Candida antarctica Lipase B (CALB) to resolve the
racemic ethyl ester.

Objective

To isolate (S)-ethyl 3-hydroxy-2,2-dimethylbutanoate with >98% ee.

Materials

e Substrate: Racemic ethyl 3-hydroxy-2,2-dimethylbutanoate (10 g, 62.4 mmol).

Enzyme: Immobilized CALB (e.g., Novozym 435), 500 mg.

Acyl Donor: Vinyl acetate (3.0 eq).

Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE).

Monitoring: GC or HPLC with Chiralpak AD-H column.

Step-by-Step Methodology

e Preparation: Dissolve 10 g of the racemic substrate in 100 mL of anhydrous MTBE in a 250
mL round-bottom flask.

o Scientific Note: Anhydrous conditions are critical to prevent hydrolysis. The lipase is
functioning in "transesterification mode."[3]

e Initiation: Add 17.2 mL (187 mmol) of Vinyl Acetate followed by 500 mg of Novozym 435.

o Mechanistic Insight: The lipase selectively acetylates the (R)-enantiomer due to the spatial
fit of the acyl-enzyme intermediate. The (S)-enantiomer remains as the free alcohol
because the gem-dimethyl group sterically hinders the approach of the (S)-hydroxyl to the
catalytic serine triad.

e Incubation: Stir the suspension at 30°C at 200 rpm. Monitor the reaction via chiral HPLC
every 2 hours.

o Stop Condition: Terminate the reaction when the conversion reaches exactly 50%
(typically 24-48 hours). Pushing beyond 50% risks acetylating the slower (S)-enantiomer,
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eroding optical purity.

o Workup: Filter off the immobilized enzyme (can be washed and reused). Concentrate the
filtrate under reduced pressure to obtain a mixture of (S)-alcohol and (R)-acetate.

o Separation: Purify via Silica Gel Column Chromatography.
o Mobile Phase: Hexane:Ethyl Acetate (gradient 10:1 to 4:1).

o Elution Order: The (R)-acetate (less polar) elutes first; the target (S)-alcohol (more polar)
elutes second.

» Hydrolysis (Optional): To obtain the free acid, treat the isolated (S)-ester with LIOH in
THF/Water (1:1) at 0°C.

Quality Control & Analytical Validation

Trustworthiness in chiral chemistry relies on rigorous analytics. The gem-dimethyl group can
cause peak broadening in NMR due to rotameric restriction, so HPLC is the gold standard.

Chiral HPLC Method

e Column: Daicel Chiralpak AD-H (
mm, 5
m).
o Mobile Phase: n-Hexane : Isopropanol (95:5).
e Flow Rate: 1.0 mL/min.
o Detection: UV at 210 nm.
e Temperature: 25°C.

Self-Validating NMR Check

The gem-dimethyl protons provide a built-in diagnostic tool. In the racemate, the two methyl
groups on C2 appear as distinct singlets (diastereotopic if the center is chiral, but in a racemate
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environment, they are chemically equivalent unless a chiral shift reagent is used).
e 1H NMR (CDCI3): Look for two singlets around

1.20 ppm.

 Validation: Upon addition of a chiral shift reagent (e.g.,

), the gem-dimethyl singlets of the enantiomers will split. A single set of signals indicates
enantiopurity.

Pharmaceutical Applications

Statin Metabolites & Derivatives

3-Hydroxy-2,2-dimethylbutanoic acid is a known metabolite of Simvastatin (Zocor). In drug
development, synthesizing this specific metabolite allows for:

» Toxicity Screening: Verifying that the metabolite does not contribute to off-target effects (e.qg.,
myopathy).

e Prodrug Design: The hydroxyl group can be esterified to create lipophilic prodrugs that
release the active acid moiety in vivo.

Stability-Enhanced Linkers
The gem-dimethyl group blocks the common metabolic pathway of
-oxidation.

o Application: In the design of peptide mimetics or HDAC inhibitors, replacing a standard alkyl
chain with the 2,2-dimethyl-3-hydroxy motif significantly increases the plasma half-life (

) of the drug candidate.

Chiral Auxiliaries

The acid can be coupled to achiral substrates (via the carboxyl group). The steric bulk of the
tert-butyl-like group at C2, combined with the chiral center at C3, exerts powerful stereocontrol
on reactions occurring at the distal end of the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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